9-Octadecen-1-amine

描述

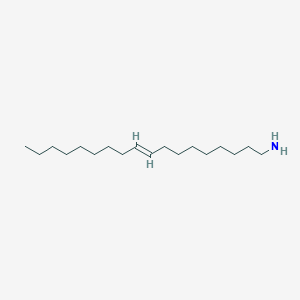

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1838-19-3 |

|---|---|

分子式 |

C18H37N |

分子量 |

267.5 g/mol |

IUPAC 名称 |

octadec-9-en-1-amine |

InChI |

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3 |

InChI 键 |

QGLWBTPVKHMVHM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCN |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCCN |

规范 SMILES |

CCCCCCCCC=CCCCCCCCCN |

其他CAS编号 |

1838-19-3 112-90-3 |

物理描述 |

Liquid Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline] |

Pictograms |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

36505-83-6 (hydrofluoride) 3811-68-5 (unspecified acetate) 58920-69-7 (phosphate[1:1]) |

同义词 |

1-octadeceneamine hydrofluoride 9-octadecen-1-amine AmF 355 amine fluoride 335 n-cis-9-octadecenylamine oleamine oleoylamine oleylamine oleylamine acetate oleylamine acetate, (Z)-isomer oleylamine hydrochloride, (Z)-isomer oleylamine hydrofluoride oleylamine hydrofluoride, (Z)-isomer oleylamine phosphate (1:1) oleylamine phosphate (1:1), (Z)-isomer oleylamine, (E)-isomer oleylamine, (Z)-isome |

蒸汽压力 |

0.0001 [mmHg] |

产品来源 |

United States |

Synthetic Methodologies and Purification Strategies for 9 Octadecen 1 Amine in Research Applications

Synthetic Pathways and Reaction Mechanisms

The primary method for synthesizing 9-octadecen-1-amine involves the reduction of nitrile derivatives of oleic acid.

Catalytic Hydrogenation of Oleic Nitrile Derivatives

The catalytic hydrogenation of oleic nitrile derivatives is a well-established route for producing primary amines, including this compound. This process typically involves the reduction of the nitrile group (-C≡N) to an amine group (-CH₂NH₂) using hydrogen gas in the presence of a metal catalyst.

The general reaction is: R-C≡N + 2 H₂ → R-CH₂NH₂

Common catalysts employed for this transformation include group 10 metals such as Raney nickel, palladium black, or platinum dioxide wikipedia.org. Other catalysts like cobalt boride can also be regioselective for primary amine production wikipedia.org. The choice of catalyst, solvent, reaction conditions (temperature, pressure), and the presence of additives like ammonia (B1221849) can significantly influence the selectivity towards the primary amine and minimize the formation of secondary and tertiary amines, which can arise from the reaction of intermediate imines with the primary amine product wikipedia.orgresearchgate.netgoogle.comchemrxiv.org. For instance, using ammonia during hydrogenation can promote primary amine formation wikipedia.orggoogle.com.

While specific details on the catalytic hydrogenation of oleic nitrile to this compound are not extensively detailed in the provided search results, the general principles of nitrile reduction apply. Oleic acid itself is an 18-carbon chain with a cis double bond at the ninth position. Therefore, the corresponding nitrile, oleonitrile (B91845) (9-octadecenenitrile), would be the precursor for catalytic hydrogenation to yield this compound atamanchemicals.comwikipedia.org.

Characterization and Management of Impurities in Research-Grade Material

Commercially available oleylamine (B85491) often contains various impurities that can significantly impact its performance in sensitive research applications. Effective characterization and management of these impurities are paramount.

Identification and Quantification of Isomeric and Homologous Impurities

The primary impurities found in commercial oleylamine are typically isomeric and homologous amines atamanchemicals.comwikipedia.orgacs.orgresearchgate.net.

Isomeric Impurities: The most prevalent isomeric impurity is elaidylamine, the trans isomer of this compound, derived from elaidic acid atamanchemicals.comwikipedia.orgacs.orgresearchgate.net. The presence of this trans isomer can be detected and quantified using techniques like ¹H NMR, which analyzes the vinylic and allylic proton regions, or FTIR spectroscopy, which shows characteristic peaks for cis (e.g., ~3005 cm⁻¹) and trans (~966 cm⁻¹) C-H stretches acs.orgresearchgate.net. Other minor positional isomers of the double bond may also be present.

Homologous Impurities: These include other long-chain amines with varying chain lengths, both saturated and unsaturated atamanchemicals.comwikipedia.orgresearchgate.net. For example, stearylamine (the saturated analogue) can be present acs.org. Mass spectrometry and gas chromatography (GC) are effective methods for identifying and quantifying these homologous impurities by analyzing their mass-to-charge ratios and retention times, respectively amazonaws.com.

Other Impurities: Minor impurities can also include oxygen-containing compounds such as amides and nitroalkanes, as well as residual starting materials or byproducts from synthesis atamanchemicals.comresearchgate.net.

The purity of commercial oleylamine can vary significantly, with technical grades often containing substantial fractions of elaidylamine (ranging from 15% to over 40%) acs.orgresearchgate.net.

Impact of Impurities on Research Outcomes, particularly in Nanomaterial Synthesis

Impurities in oleylamine can profoundly affect the outcome of nanomaterial synthesis, influencing particle size, morphology, stability, and electronic or optical properties acs.orgacs.orgnih.govresearchgate.net.

Nanoparticle Size and Morphology: Isomeric impurities like elaidylamine can alter the packing density and binding affinity to nanoparticle surfaces, leading to variations in particle size distribution and morphology compared to using pure cis-isomer acs.orgacs.orgresearchgate.net. For instance, in gold nanowire synthesis, elaidylamine and octadecylamine (B50001) (a saturated impurity) have been shown to decrease the modal wire length, with elaidylamine also promoting the formation of longer wires, while octadecylamine eliminates them acs.org.

Surface Passivation and Stability: Impurities can affect the effectiveness of oleylamine as a capping agent or ligand, influencing the colloidal stability of nanoparticles in solution acs.orgresearchgate.netuu.nl. Variations in ligand shell density due to impurities can lead to dilution-induced agglomeration researchgate.net.

Quantum Dot Synthesis: In the synthesis of quantum dots (QDs), such as PbS QDs, impurities can impact photoluminescence quantum yield and spectral line width acs.org. Rigorous drying and purification of oleylamine are essential for achieving high solubility of precursors like lead halides and for obtaining QDs with narrow size dispersion and high quantum yields acs.org.

Catalytic Applications: In applications where oleylamine acts as a solvent or catalyst component, impurities can poison catalysts or alter reaction pathways acs.org. For example, halide impurities can negatively impact the controlled synthesis of silver nanoparticles (AgNPs) acs.org.

Advanced Purification Protocols for High-Purity this compound

To mitigate the detrimental effects of impurities, advanced purification protocols are employed to obtain research-grade this compound.

Degassing and Drying Techniques

Removing dissolved gases, particularly oxygen, and residual moisture is critical for obtaining high-purity oleylamine and ensuring its stability and performance in sensitive syntheses.

Degassing: Oleylamine is susceptible to oxidation, and dissolved oxygen can interfere with many chemical reactions, especially those involving sensitive precursors or catalytic processes. Degassing is typically achieved by sparging the amine with an inert gas such as nitrogen or argon, or by applying vacuum at elevated temperatures. For instance, oleylamine has been degassed under reduced pressure at temperatures up to 150 °C for extended periods (e.g., 120 minutes) rsc.org. Other protocols involve degassing at 130 °C for 1 hour under vacuum before backfilling with dry nitrogen mdpi.com.

Drying: Water is another common impurity that can hinder reactions, particularly those involving moisture-sensitive reagents or leading to hydrolysis. Drying is often performed using molecular sieves (e.g., 3 Å molecular sieves) overnight, or through vacuum distillation acs.orgamazonaws.com. Vacuum distillation is an effective method for removing both water and volatile organic impurities, yielding a clear and colorless product amazonaws.com. For example, distillation under vacuum (60-100 mTorr) at temperatures around 140-150 °C has been reported amazonaws.com.

Other purification methods include converting the amine to its hydrochloride salt, followed by washing and regeneration of the free amine, or acid-base extraction techniques amazonaws.com. These rigorous purification steps are essential for applications demanding high-purity oleylamine, such as in the synthesis of quantum dots and other advanced nanomaterials.

Chromatographic Separation of Isomers

The separation of geometric isomers of this compound, primarily the cis (oleylamine) and trans (elaidylamine) forms, is crucial for obtaining pure compounds for research applications. These isomers possess subtle differences in their physical and chemical properties, necessitating specific chromatographic techniques for their resolution. While spectroscopic methods like FTIR and Raman can identify the presence of these isomers by characteristic vibrational bands (e.g., C=C stretches around 1650-1670 cm⁻¹ and CH wagging modes around 960-970 cm⁻¹ for the trans isomer) acs.orgrsc.org, chromatography is employed to physically separate and quantify them.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography (GC) has been established as a viable method for separating the geometric isomers of unsaturated fatty amines, including derivatives of this compound acs.orgresearchgate.netresearchgate.net. To enhance volatility and improve peak shape, which can be problematic for amines due to their polar nature and potential for tailing on standard GC columns, derivatization is often employed. The conversion of primary amines into their trifluoroacetamide (B147638) derivatives is a common and effective strategy acs.orgresearchgate.netresearchgate.net.

Research indicates that packed columns utilizing specific stationary phases are particularly effective for the rapid separation of these isomers. A notable method involves using packed columns (typically 6 to 10 ft in length) coated with a cyanopropyl-phenylsilicone liquid phase, such as Apolar 10C. These separations are generally performed at elevated temperatures, around 180°C, to ensure adequate volatility of the derivatized amines acs.orgresearchgate.netresearchgate.net. This approach allows for the distinction between the cis and trans isomers of unsaturated amines, including oleylamine acs.orgresearchgate.netresearchgate.net.

Table 1: Summary of GC Methodological Parameters for Fatty Amine Isomer Separation

| Parameter | Detail | Source(s) |

| Analyte Class | Primary amines, including unsaturated fatty amines (e.g., oleylamine) | acs.orgresearchgate.netresearchgate.net |

| Derivatization | Conversion to trifluoroacetamides | acs.orgresearchgate.netresearchgate.net |

| Column Type | Packed columns | acs.orgresearchgate.netresearchgate.net |

| Column Length | 6 to 10 ft | acs.orgresearchgate.netresearchgate.net |

| Stationary Phase | Cyanopropyl-phenylsilicone (e.g., Apolar 10C) | acs.orgresearchgate.netresearchgate.net |

| Temperature | 180°C | acs.orgresearchgate.netresearchgate.net |

| Application | Rapid separation of cis and trans isomers of unsaturated amines | acs.orgresearchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) offers an alternative and often complementary technique for the separation of geometric isomers of unsaturated compounds, including fatty acids and potentially fatty amines hplc.euaocs.org. While standard reversed-phase C18 columns can struggle to resolve cis/trans isomers due to their similar hydrophobicity, specialized columns and mobile phase modifiers can achieve effective separation hplc.euaocs.org.

For fatty acid isomers, columns with enhanced molecular-shape selectivity, such as those based on cholesterol derivatives (e.g., COSMOSIL Cholester), have demonstrated improved resolution of positional and geometrical isomers hplc.eu. Additionally, the incorporation of silver ions into the mobile phase of reversed-phase HPLC systems has been shown to facilitate the separation of unsaturated fatty acid isomers by forming transient complexes with the double bonds, thereby differentiating between cis and trans configurations researchgate.net. Unlike GC, HPLC often does not require derivatization for the analysis of fatty acids and amines hplc.eu. Research on similar unsaturated compounds suggests that HPLC can provide better resolution for geometric isomers compared to GC in certain cases researchgate.net.

Table 2: Summary of HPLC Methodological Approaches for Unsaturated Amine/Fatty Acid Isomer Separation

| Parameter | Detail | Source(s) |

| Analyte Class | Unsaturated fatty acids, potentially applicable to unsaturated fatty amines | hplc.euaocs.org |

| Column Type | Specialized columns (e.g., COSMOSIL Cholester), Reversed-phase C18 with silver ion in mobile phase | hplc.euaocs.orgresearchgate.net |

| Stationary Phase | Cholesterol-based, C18 with silver ion complexation | hplc.euresearchgate.net |

| Mobile Phase | Varies; e.g., Methanol-based with modifiers like TFA, or aqueous mobile phases with silver salts | hplc.euresearchgate.net |

| Derivatization | Generally not required | hplc.eu |

| Application | Separation of positional and geometrical (cis/trans) isomers; potentially better resolution than GC researchgate.net | hplc.euaocs.orgresearchgate.netresearchgate.net |

The ability to separate these geometric isomers is critical, as commercially available oleylamine often contains significant proportions of the trans isomer, elaidylamine, ranging from 14% to 43% in some technical grades acs.orgresearchgate.net.

Compound Names Mentioned:

this compound

Oleylamine

cis-9-Octadecen-1-amine

trans-9-Octadecen-1-amine

Elaidylamine

Chemical Functionalization and Derivatization Studies of 9 Octadecen 1 Amine

Synthesis and Investigation of Ionic Complexes and Salts

The primary amine group of 9-Octadecen-1-amine readily undergoes acid-base reactions to form ionic complexes and salts.

Complexation with Carboxylic Acids (e.g., Oleic Acid, Lauric Acid, Octadecenoic Acid)

This compound reacts with carboxylic acids in an exothermic reaction to form carboxylate salts. wikipedia.org These ionic complexes, often formed in a 1:1 molar ratio, exhibit amphiphilic properties, possessing both hydrophilic and lipophilic characteristics. This dual nature makes them useful in various applications, such as in the formation of nanoparticles and drug delivery systems. ontosight.aiontosight.ai

A well-documented example is the complex formed between this compound (oleylamine) and oleic acid. ontosight.aiosti.gov This combination is critical in the synthesis of various nanoparticles, where it is believed to facilitate a cooperative-controlled crystallization mechanism. osti.gov The interaction between the amine and carboxylic acid can lead to the formation of an amide bond through condensation, with the loss of a water molecule. ontosight.aismolecule.com

The table below summarizes the complexes formed between this compound and various carboxylic acids.

| Carboxylic Acid | Complex Formed | Key Features |

| Oleic Acid | 9-Octadecenoic acid (9Z)-, compd. with (9Z)-9-octadecen-1-amine (1:1) ontosight.ai | Forms an amide bond between the carboxyl and amino groups. ontosight.ai Used in drug delivery and nanoparticle synthesis. ontosight.ai |

| Lauric Acid | In-situ formation of indium carboxylate acs.org | A mixture of lauric acid and a non-coordinating solvent is used to create a clear solution of indium carboxylate. acs.org |

| Octadecenoic Acid | 9-Octadecenoic acid compounds with N1-(9Z)-9-octadecen-1-yl-1,3-propanediamine ontosight.ai | Forms a stable amide bond resistant to hydrolysis. ontosight.ai |

Formation of Quaternary Ammonium (B1175870) Compounds (e.g., 9-Octadecen-1-aminium Chloride)

Quaternary ammonium compounds can be synthesized from this compound through alkylation. This process, known as exhaustive alkylation, involves the reaction of the primary amine with an alkyl halide. quora.com The reaction proceeds stepwise, forming secondary, then tertiary amines, and finally the quaternary ammonium salt. quora.com

An example is the formation of 9-Octadecen-1-aminium Chloride, also known as oleylamine (B85491) hydrochloride. vulcanchem.com This compound is synthesized by reacting oleylamine with hydrochloric acid. vulcanchem.com It is an amphiphilic molecule with a hydrophobic hydrocarbon tail and a hydrophilic ammonium head. vulcanchem.com

Another example is trimethyl oleyl ammonium chloride, which can be analyzed using reverse phase HPLC. sielc.com

The table below provides information on some quaternary ammonium compounds derived from this compound.

| Quaternary Ammonium Compound | Synthesis Method | Key Features |

| 9-Octadecen-1-aminium Chloride | Reaction of oleylamine with hydrochloric acid vulcanchem.com | Amphiphilic nature, soluble in organic solvents. vulcanchem.com |

| Dimethyldioleylammonium chloride | Reaction of (Z)-9-octadecen-1-amine with (Z)-1-bromo-9-octadecene lookchem.com | Cationic surfactant and antimicrobial agent. lookchem.com |

| Trimethyl oleyl ammonium chloride | Exhaustive alkylation of oleylamine quora.comsielc.com | Analyzed by reverse phase HPLC. sielc.com |

Covalent Modifications at the Amine and Alkene Moieties

Beyond ionic interactions, this compound can undergo various covalent modifications at both the amine and the alkene functional groups, leading to a diverse range of derivatives.

N-Alkylation and N-Oxidation Reactions

N-alkylation of this compound can be performed to produce secondary, tertiary, and quaternary amines. For instance, it can be combined with alkyl halides to form quaternary ammonium compounds. knowde.com

N-oxidation of the tertiary amine derivative, N,N-dimethyl-9-octadecen-1-amine, results in the formation of N,N-Dimethyl-9-octadecen-1-amine-N-oxide. ontosight.ai This amine oxide is an amphiphilic compound used as a surfactant and emulsifier. ontosight.ai

The table below details some N-alkylation and N-oxidation products of this compound.

| Reaction | Product | Reagents/Conditions |

| N-Alkylation | N-hexadecyloctadec-9-en-1-amine | Reaction conducted at 0–4°C to minimize side reactions. |

| N-Oxidation | N,N-Dimethyl-9-octadecen-1-amine-N-oxide ontosight.aichemspider.com | Oxidation of N,N-dimethyl-9-octadecen-1-amine. ontosight.ai |

Amidation and Amino Acid Conjugation Strategies

The primary amine of this compound can react with carboxylic acids or their derivatives to form amides. wikipedia.org This reaction is a common strategy for creating more complex molecules. For example, the reaction with oleic acid can lead to the formation of an amide bond. ontosight.ai

Furthermore, this compound can be conjugated with amino acids. The resulting compounds, such as Octadecenyl Glycine, have an amine group that can participate in further reactions like amidation. ontosight.ai

The table below presents examples of amidation and amino acid conjugation products.

| Reaction Strategy | Product Example | Key Features |

| Amidation | Oleamide lookchem.com | Formed by reacting oleoyl (B10858665) chloride with an amine. lookchem.com |

| Amino Acid Conjugation | Octadecenyl Glycine ontosight.ai | Contains a reactive amine group for further functionalization. ontosight.ai |

Reactions at the Double Bond for Further Functionalization

The carbon-carbon double bond in the alkyl chain of this compound provides another site for chemical modification. The presence of this double bond increases the reactivity of the molecule. industrialchemicals.gov.au

One notable reaction is the reaction with epichlorohydrin, which leads to a variety of products used in the production of epoxy resins, surfactants, and corrosion inhibitors. ontosight.ai Another approach involves hydrosilylation, where the double bond is converted to a terminal alkyl silane (B1218182) through a tandem isomerization-hydrosilylation process. epfl.ch This allows for the remote functionalization of the internal alkene. core.ac.uk

The table below highlights some reactions occurring at the double bond.

| Reaction | Reagent | Product Type |

| Reaction with Epichlorohydrin | Epichlorohydrin | Intermediates for epoxy resins, surfactants ontosight.ai |

| Isomerizing Hydrosilylation | Triethoxysilane with Nickel catalyst | Terminal alkyl silane epfl.ch |

| Deaminative Halogenation | N-anomeric amide | Organic halide nih.gov |

Polymer Chemistry Incorporating this compound

The long aliphatic chain of this compound (also known as oleylamine) makes it an attractive component for modifying polymer properties. Its integration can be achieved through various polymerization and post-polymerization modification strategies.

Direct radical copolymerization of this compound with unsaturated monomers like ethyl acrylate (B77674) is not a commonly reported method. The primary amine group on the oleylamine molecule can act as a chain transfer agent, which can complicate the control of a standard free-radical polymerization process. However, the related C18 monomer, 1-octadecene (B91540), readily undergoes radical polymerization.

A well-documented approach involves the radical polymerization of 1-octadecene with maleic anhydride (B1165640) to form poly(maleic anhydride-alt-1-octadecene) (PMAO). researchgate.netchemrxiv.orgnih.gov This alternating copolymer presents a backbone featuring the long C18 side chain from octadecene and highly reactive anhydride rings. This method provides an effective pathway to incorporate the hydrophobic octadecenyl group into a polymer chain, which can then be further functionalized. While atom transfer radical polymerization (ATRP) is a robust method for producing well-defined polymers from functional acrylates and styrenes, its direct application with a reactive amine monomer like this compound is challenging without protective chemistry. researchgate.net

Polymers with tunable interactions can be effectively developed using this compound as a modifying agent for pre-existing polymers. A prime example is the chemical modification of poly(maleic anhydride-alt-1-octadecene) (PMAO). The anhydride units along the polymer chain are highly susceptible to nucleophilic attack by the amine group of this compound and other functional amines. researchgate.netnih.gov

This reactivity allows for the creation of a diverse range of functional polymers. By reacting PMAO with various amines, the anhydride groups can be converted into side chains with specific characteristics. This strategy has been used to introduce acidic (carboxylic acid), basic (amine), or neutral (poly(ethylene oxide)) groups. researchgate.net The reaction typically proceeds through a two-step formation of a stable cyclic imide. researchgate.net For instance, the reaction between the cyclic anhydride groups of PMAO and oleylamine results in the formation of a polysuccinamic acid, which alters the polymer's surface properties and solubility. chemrxiv.orgnih.gov This post-polymerization modification allows for precise control over the final properties of the material, creating polymers with interactions that are tunable for specific applications, such as enhancing the surface passivation and stability of nanocrystals. chemrxiv.orgnih.gov

Radical Polymerization with Unsaturated Monomers (e.g., Ethyl Acrylate)

Integration into Organic Electronic Materials

The long, solubilizing alkyl chain of this compound is crucial for processing organic semiconductors, which are often plagued by poor solubility. Its incorporation into conjugated systems like perylene (B46583) diimides enhances their solution processability, enabling their use in electronic devices.

This compound is used to synthesize novel n-type organic semiconductors for optoelectronic applications. rsc.orgresearchgate.net A key example is the synthesis of N,N′-di(cis-9-octadecen-1-yl)perylene-3,4,9,10-tetracarboxylic diimide (O-PDI). rsc.orgresearchgate.net This compound is synthesized through the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with oleylamine in the presence of a catalyst like imidazole, typically at elevated temperatures (e.g., 120 °C). researchgate.netacs.org

The introduction of the two cis-9-octadecen-1-yl chains at the imide positions of the perylene core significantly improves the solubility of the resulting PDI derivative. rsc.org This enhanced solubility is critical for fabricating thin films for electronic devices. Research has demonstrated the use of O-PDI in heterojunction diodes, such as an Ag/O-PDI/p-Si/Al device, which exhibits rectifying behavior. rsc.org The long, unsaturated aliphatic chains give the molecule a three-dimensional configuration, distinguishing it from derivatives made with saturated amines. acs.org The optoelectronic properties of O-PDI have been thoroughly characterized, confirming its potential as a non-fullerene acceptor in organic electronics. rsc.orgresearchgate.net

Table 1: Optoelectronic Properties of N,N′-di(cis-9-octadecen-1-yl)perylene-3,4,9,10-tetracarboxylic diimide (O-PDI)

| Property | Value | Source |

| HOMO Energy Level | -5.86 eV | rsc.orgresearchgate.net |

| LUMO Energy Level | -3.57 eV | rsc.orgresearchgate.net |

| Optical Band Gap | ~2.11 eV | rsc.org |

| Rectification Ratio (@ ±2 V) | ~3470 | rsc.org |

| Barrier Height (ϕb) | ~0.89 eV | rsc.org |

| Ideality Factor (n) | ~2.55 | rsc.org |

Research on the Role of 9 Octadecen 1 Amine in Materials Science and Nanotechnology

Mechanisms as a Surfactant and Stabilizing Agent in Nanomaterial Synthesis

9-Octadecen-1-amine, commonly known as oleylamine (B85491), is a versatile and widely utilized reagent in the synthesis of a diverse range of nanomaterials. silverfernchemical.com Its multifaceted role as a solvent, surfactant, stabilizing agent, and even a reducing agent makes it a critical component in controlling the size, shape, and properties of nanoparticles. medchemexpress.commedchemexpress.com With a high boiling point of approximately 364°C, it is particularly well-suited for high-temperature syntheses of metallic and metal oxide nanostructures. atamanchemicals.com

Ligand Coordination to Metal Ions and Surface Passivation Processes

The long, 18-carbon alkyl chain of the molecule provides steric hindrance, creating a protective layer around each nanoparticle that repels other particles, thereby preventing them from clumping together. mdpi.com This steric stabilization is a key factor in maintaining a colloidal dispersion of nanoparticles. In the synthesis of some nanocrystals, such as those made from metal nitrate (B79036) precursors, the oleylamine can be oxidized to a carboxylic acid, which then caps (B75204) the nanocrystals. acs.org

The effectiveness of surface passivation can be influenced by the nature of the ligands. For instance, in the case of Germanium (Ge) nanocrystals, it is suggested that the surface is coordinated by a combination of strongly bound oleylamide ligands and more weakly, physisorbed oleylamine. rsc.org This dual-passivation mechanism highlights the complex surface chemistry at play.

Influence on Nanocrystal Morphology and Growth Kinetics

This compound plays a significant role in directing the morphology and controlling the growth kinetics of nanocrystals. medchemexpress.com By selectively adsorbing to specific crystallographic facets of a growing nanocrystal, it can alter the relative growth rates of these facets, leading to the formation of anisotropic shapes such as nanorods, nanocubes, and nanoprisms. jst.go.jp

For example, in the synthesis of yttria (Y2O3) nanoparticles, the use of this compound alone resulted in the formation of regular and elongated hexagonal nanoparticles due to its preferential adsorption onto the {101} planes. osti.gov When combined with oleic acid, the morphology changed to lamellar pillars, irregular particles, and plates as the oleic acid preferentially coated the {111} planes. osti.gov This demonstrates the powerful influence that surfactant composition can have on the final nanoparticle shape.

The concentration and ratio of this compound to other surfactants, like oleic acid, are critical parameters for tailoring nanocrystal morphology. mdpi.comosti.gov Furthermore, the kinetics of nanoparticle formation are affected by the coordination of this compound to metal ions, which can alter the reactivity of the precursor. atamanchemicals.com

Enhancing Colloidal Stability of Nanoparticle Dispersions

A primary function of this compound in nanomaterial synthesis is to enhance the colloidal stability of the resulting nanoparticle dispersions. atamanchemicals.comnih.gov The long hydrocarbon chain of the oleylamine molecule provides a steric barrier that prevents nanoparticles from aggregating, a common issue that can lead to loss of desired nanoscale properties. mdpi.com This stabilization is crucial for both the synthesis process and the subsequent storage and application of the nanoparticles.

Nanoparticles capped with this compound can often be dispersed in various organic solvents, forming stable solutions that can be stored for extended periods. acs.org This long-term stability is essential for many applications in fields such as biomedical imaging and electronics. medchemexpress.com The ability to maintain a stable dispersion allows for further processing and functionalization of the nanoparticles.

Case Studies: Metal Oxide Nanoparticles, Quantum Dots (e.g., PbS, Ge), Gold Nanowires

The versatility of this compound is evident in its application across a wide array of nanomaterial syntheses.

Metal Oxide Nanoparticles: this compound is frequently used as a solvent, surfactant, and reducing agent in the synthesis of metal oxide nanoparticles. medchemexpress.commedchemexpress.com For instance, in the synthesis of titanium dioxide (TiO2) nanorods, oleylamine acts as a surfactant in the non-coordinating solvent 1-octadecene (B91540). jst.go.jp Similarly, it has been employed in the synthesis of iron oxide (Fe3O4) and zinc oxide (ZnO) nanoparticles, where it plays a dual role as a reagent and a capping agent. atamanchemicals.comjst.go.jp In the synthesis of ceria (CeO2-x), nickel oxide (NiO), and zinc oxide (ZnO) from nitrate precursors, oleylamine has been observed to be oxidized to a carboxylic acid that caps the nanocrystals. acs.org

Quantum Dots (e.g., PbS, Ge): In the synthesis of lead sulfide (B99878) (PbS) quantum dots, this compound is used to create the lead precursor by reacting with lead chloride at elevated temperatures. spiedigitallibrary.org It also plays a role in controlling the growth and stability of the quantum dots. acs.orgscholaris.ca For Germanium (Ge) nanocrystals synthesized via microwave-assisted reduction, this compound serves as the passivating ligand, with evidence suggesting the presence of both strongly bound oleylamide and weakly bound oleylamine on the surface. rsc.org

Gold Nanowires: this compound is utilized in the synthesis of ultranarrow gold nanowires. researchgate.netnih.gov Studies have shown that impurities within technical-grade oleylamine, such as trans-unsaturated and saturated amines, can significantly influence the thermal transitions and assembly of these nanowires. researchgate.netnih.gov This highlights the importance of reagent purity in achieving reproducible results in nanomaterial synthesis.

Reducing Agent Functions in Chemical Synthesis

Beyond its role as a surfactant and stabilizer, this compound can also function as a reducing agent in certain chemical syntheses, particularly at elevated temperatures. atamanchemicals.com The amine group can act as an electron donor, facilitating the reduction of metal ions to their elemental form, which is a critical step in the formation of metallic nanoparticles. atamanchemicals.com

This reducing capability is particularly relevant in the synthesis of metal nanoparticles where a separate reducing agent may not be explicitly added. For example, in the synthesis of gold, silver, and quantum dot nanoparticles, oleylamine hydrochloride has been reported to act as both a surfactant and a reducing agent. vulcanchem.com In the synthesis of FePt nanoparticles, this compound contributes to the reduction of the platinum precursor. acs.org The decomposition of metal-oleylamine complexes at high temperatures can lead to the formation of metal oxide nanoparticles, where the amine can also be involved in reductive processes. acs.org

Self-Assembly Processes and Ordered Material Formation

The long alkyl chains of this compound not only provide steric stability but also drive self-assembly processes, leading to the formation of ordered materials. conicet.gov.ar The van der Waals interactions between the hydrocarbon tails can cause the ligand-capped nanoparticles to arrange into highly ordered superlattices. mdpi.com This self-assembly is a bottom-up approach to creating larger, functional materials from nanoscale building blocks.

For example, Fe3O4 nanoparticles capped with organic ligands can self-assemble into a face-centered cubic (FCC) superlattice. mdpi.com This ordered assembly can then be used as a template to create other materials, such as ordered mesoporous carbon, by carbonizing the organic ligands. mdpi.com

The self-assembly behavior is also observed with gold nanowires synthesized with this compound ligands, which can form hierarchical structures like ribbons. nih.gov This self-organization is influenced by factors such as temperature and the composition of the oleylamine used, including the presence of impurities. researchgate.netnih.gov The ability to control the self-assembly of these building blocks is crucial for the development of advanced materials with tailored electronic and optical properties. conicet.gov.arrsc.org

Table of Compound Names

| Common Name | IUPAC Name |

| This compound | (9Z)-Octadec-9-en-1-amine |

| Oleylamine | (9Z)-Octadec-9-en-1-amine |

| Oleic acid | (9Z)-Octadec-9-enoic acid |

| 1-Octadecene | Octadec-1-ene |

| Titanium dioxide | Titanium(IV) oxide |

| Iron(III) oxide | Iron(III) oxide |

| Zinc oxide | Zinc oxide |

| Yttria | Yttrium(III) oxide |

| Lead sulfide | Lead(II) sulfide |

| Germanium | Germanium |

| Gold | Gold |

| Platinum acetylacetonate | Platinum(II) acetylacetonate |

| Iron pentacarbonyl | Pentacarbonyliron(0) |

| Lead chloride | Lead(II) chloride |

| Ceria | Cerium(IV) oxide |

| Nickel oxide | Nickel(II) oxide |

| Oleylamine hydrochloride | (9Z)-Octadec-9-en-1-aminium chloride |

| N,N′-di(cis-9-octadecen-1-yl)perylene-3,4,9,10-tetracarboxylic diimide | N,N′-bis((Z)-octadec-9-en-1-yl)perylene-3,4,9,10-tetracarboximide |

| 3,4:9,10-perylene tetracarboxylic dianhydride | Peryleno[3,4-cd:9,10-c'd']dipyran-1,3,8,10-tetrone |

| Imidazole | 1,3-Diazole |

| Methanol | Methanol |

| Octadecylamine (B50001) | Octadecan-1-amine |

| Nonacosylamine | Nonacosan-1-amine |

| Elaidylamine | (9E)-Octadec-9-en-1-amine |

| Stearylamine | Octadecan-1-amine |

| Lead(II) acetate (B1210297) trihydrate | Lead(II) acetate trihydrate |

| bis(trimethylsilyl)sulfide | Hexamethyldisilathiane |

| Tetrachloroethylene | Tetrachloroethene |

| Zinc stearate | Zinc octadecanoate |

| Thioacetamide | Ethanamide |

| Butylamine | Butan-1-amine |

| N-methylpyrrolidone | 1-Methylpyrrolidin-2-one |

| Ethyl acetate | Ethyl acetate |

| N,N-dimethylformamide | N,N-Dimethylformamide |

| Lead iodide | Lead(II) iodide |

| Cesium lead halide | Cesium lead halide |

| Dimethyl sulfoxide | Dimethyl sulfoxide |

| Benzylamine | Phenylmethanamine |

| 1,2-dodecanediol | Dodecane-1,2-diol |

| Dibenzyl ether | Dibenzyl ether |

| Hexadecylamine | Hexadecan-1-amine |

| 2-ethylhexyl phosphonic acid | (2-Ethylhexyl)phosphonic acid |

| 2-hexyldecyl phosphonic acid | (2-Hexyldecyl)phosphonic acid |

| Citrate | 2-Hydroxypropane-1,2,3-tricarboxylate |

| Chlorine | Chlorine |

| Stearic acid | Octadecanoic acid |

| Thioglycolic acid | 2-Mercaptoacetic acid |

| Triethylamine | N,N-Diethylethanamine |

| Tridodecylamine | Tridodecylamine |

| Trioctylamine | Trioctylamine |

| Trioctylphosphine | Trioctylphosphine |

| Cetyltrimethylammonium bromide | Hexadecyl(trimethyl)azanium bromide |

| Sodium dodecyl sulfate | Sodium dodecyl sulfate |

| Isopropanol | Propan-2-ol |

| Acetone | Propan-2-one |

| Toluene | Toluene |

| Acetonitrile | Acetonitrile |

| 1,2-ethanedithiol | Ethane-1,2-dithiol |

Applications in Advanced Functional Coatings and Additives

Mechanisms of Corrosion Inhibition

This compound is an effective corrosion inhibitor for various metals, including mild steel. conicet.gov.arresearchgate.net Its mechanism of action primarily involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive species. ajol.info The long hydrocarbon chain of the oleylamine molecule contributes to its hydrophobic nature, repelling water and corrosive agents from the metal surface.

Electrochemical studies have demonstrated that this compound can significantly reduce the corrosion rate of mild steel in corrosive environments, such as those saturated with carbon dioxide (CO2) or hydrogen sulfide (H2S). conicet.gov.armdpi.com In sour saline electrolytes, the efficiency of oleylamine as a corrosion inhibitor shows an exponential relationship with its concentration. mdpi.comresearchgate.net At a concentration of 100 ppm, it can achieve an inhibition efficiency of over 95%. mdpi.comresearchgate.net

The adsorption of this compound onto the steel surface is a key aspect of its inhibitive properties. The mode of adsorption can change with concentration, potentially shifting from physical adsorption at lower concentrations to chemisorption as the concentration increases. conicet.gov.ar Electrochemical impedance spectroscopy (EIS) results indicate that at concentrations above the critical micelle concentration, the inhibitor forms a protective porous bi-layer on the metal surface. conicet.gov.ar This layer increases the charge transfer resistance, thereby reducing the rate of electron transfer between the electrolyte and the steel surface. mdpi.com

The table below details the corrosion inhibition efficiency of this compound on mild steel.

| Corrosive Environment | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

| CO2-saturated 5% NaCl | Varied | Decreases with increasing temperature | conicet.gov.ar |

| H2S-saturated saline | 20 ppm | >85 | mdpi.comresearchgate.net |

| H2S-saturated saline | 100 ppm | >95 | mdpi.comresearchgate.net |

| CO2 environment (liquid phase) | 50 ppm (with dicyclohexylamine) | Significantly decreased corrosion rate | researchgate.net |

Development of Biodegradable Lubricants and Fuel Additives

The inherent properties of this compound make it a valuable component in the formulation of biodegradable lubricants and fuel additives. solubilityofthings.com Its long, unsaturated hydrocarbon chain provides lubricity, while its amine group allows for chemical modifications to enhance its performance.

As a lubricant additive, this compound and its derivatives can improve the anti-friction and anti-wear properties of base oils. mdpi.comemerald.com For instance, oleylamine-modified Fe3O4 nanoparticles dispersed in mineral oil have shown to reduce friction and wear. mdpi.com The concentration of these nano-additives influences the viscosity of the lubricant, with an optimal concentration leading to the lowest viscosity and adhesion. mdpi.com Similarly, oleylamine-grafted carbon nanoparticles have demonstrated good dispersion stability in various aviation lubricating oils and have the potential to be high-performance lubricant additives. emerald.com

In the context of fuel additives, this compound is used to improve fuel efficiency and reduce emissions. nanotrun.comgoogle.com It can be used as a raw material for fuel additives. atamanchemicals.com Ethoxylated oleylamines, for example, can act as fuel oil additives that enhance combustion efficiency. nanotrun.com

Application as Emulsifiers in Industrial Processes (e.g., Asphalt (B605645) Emulsification)

This compound is widely utilized as a cationic emulsifier in various industrial applications, most notably in asphalt emulsification. nih.govchemicalland21.com Its molecular structure, featuring a hydrophilic amine head and a long lipophilic hydrocarbon tail, allows it to reduce the interfacial tension between oil and water, facilitating the formation of stable emulsions.

In asphalt emulsification, the cationic nature of the amine group in an acidic environment allows it to adsorb onto the negatively charged aggregate surfaces, promoting adhesion between the asphalt binder and the aggregate. This is a critical factor for the performance and durability of asphalt pavements. It is also used as a wetting agent for asphalt. nih.gov

Hydrophobing of Inorganic Particulates (e.g., Silica)

This compound is employed to modify the surface of inorganic particulates, such as silica (B1680970), to render them hydrophobic. industrialchemicals.gov.au This surface modification is crucial for improving the compatibility and dispersion of these particles in non-polar matrices, such as organic polymers.

The process typically involves the reaction of the amine group of oleylamine with the surface hydroxyl groups of the silica particles. This creates a long-chain hydrocarbon layer on the particle surface, transforming it from hydrophilic to hydrophobic. This hydrophobization prevents the aggregation of silica particles in a rubber matrix, leading to improved reinforcement effects. researchgate.net This surface modification is also a key step in encapsulating nanoparticles within a silica shell for biomedical applications. rsc.org

Role in Ore Flotation Processes

In the mining industry, this compound serves as a collector in the froth flotation process for the separation of minerals. atamanchemicals.comknowde.com Its primary function is to selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic.

The hydrophobic particles then attach to air bubbles that are passed through the mineral slurry. These particle-laden bubbles rise to the surface to form a froth, which is then skimmed off, effectively separating the desired mineral from the gangue. The effectiveness of this compound as a collector depends on factors such as the mineral type, pH of the slurry, and the presence of other reagents. It is particularly used in the flotation of non-sulfide ores.

Biological and Biochemical Investigations of 9 Octadecen 1 Amine

Study of Interactions with Cellular Components

The amphiphilic structure of 9-octadecen-1-amine facilitates its interaction with the lipid bilayers that form cellular membranes. These interactions can lead to alterations in the physical properties of the membrane.

Modulation of Biological Membrane Fluidity and Permeabilitysenecalearning.com

Studies on artificial lipid vesicles and biological membranes indicate that compounds with amphiphilic properties, such as fatty amines, can influence membrane fluidity and permeability. Generally, increased membrane fluidity correlates with increased permeability to various substances, including water, urea, and small molecules nih.gov. While specific data on this compound's direct impact on fluidity and permeability in detailed experimental studies are limited in the provided search results, its structural similarity to other fatty amines suggests a potential to integrate into lipid bilayers. This integration can alter the packing of phospholipid tails, thereby affecting the membrane's fluidity and its ability to regulate the passage of molecules pressbooks.pubuobasrah.edu.iq. For instance, the presence of unsaturated fatty acids, like the oleyl group in this compound, is known to increase membrane fluidity due to the kinks introduced by double bonds, which hinder tight packing uobasrah.edu.iq.

Research into Antimicrobial Action Mechanisms

This compound and its derivatives have been investigated for their antimicrobial properties, with proposed mechanisms involving the disruption of bacterial cellular structures.

Disruption of Bacterial Cell Envelope Integrity Leading to Lysisresearchgate.net

The bacterial cell envelope, comprising the cell membrane and cell wall, is a critical target for antimicrobial agents. Nanoparticles and certain compounds have been shown to disrupt this integrity, leading to cell lysis frontiersin.orgacs.orgindexcopernicus.com. While direct evidence for this compound specifically causing bacterial lysis through cell envelope disruption is not explicitly detailed in the provided snippets, related research on fatty acids and amphiphilic molecules suggests a plausible mechanism. For example, some fatty acids can increase membrane fluidity and permeability, leading to leakage of intracellular components and potentially cell death mdpi.com. Furthermore, studies on other compounds impacting bacterial membranes show that disruption of the cell envelope can lead to leakage of cytoplasmic contents and the formation of "ghost cells" acs.org. The disruption of the bacterial cell membrane, leading to leakage and lysis, is a common mechanism for antimicrobial action frontiersin.orgpion-inc.comnih.gov.

Enzymatic Reactivity and Biotransformation Research

The interaction of this compound with enzymatic systems is an area of biochemical investigation, particularly concerning its potential as a substrate or modulator.

Development of Enzymatic Protein Immobilization on Nanoparticles

The immobilization of proteins onto nanoparticle surfaces is a critical strategy for enhancing their stability, reusability, and application in diverse fields, including biocatalysis, diagnostics, and biosensing. This compound plays a role in this domain primarily through its amine functional group, which can be utilized for surface modification of nanoparticles or as a component in synthesizing functionalized nanomaterials.

Recent advancements have focused on enzymatic methods for protein immobilization, offering site-specific and efficient conjugation. For instance, studies have investigated the use of engineered peptide ligases, such as OaAEP1, for site-specific protein ligation onto amino-functionalized nanoparticles mdpi.comnih.govresearchgate.net. While this compound itself is not directly used as the enzyme or the protein being immobilized in these specific examples, its derivatives or similar amine-containing molecules are crucial for creating the amino-functionalized nanoparticle surface. These nanoparticles, often magnetic (e.g., Fe₃O₄-NH₂), serve as robust supports. The amine groups on the nanoparticle surface can then be recognized and reacted with by the engineered ligase, which is attached to the protein of interest, thereby achieving precise immobilization mdpi.comnih.govresearchgate.net.

Furthermore, oleylamine (B85491) (this compound) is recognized as a common reagent in nanoparticle synthesis, where it can function as both a solvent and a stabilizing agent thegoodscentscompany.comwikipedia.orgatamanchemicals.comacs.org. Its coordinating ability with metal ions can influence nanoparticle formation kinetics and surface properties, indirectly contributing to the development of platforms suitable for subsequent protein immobilization wikipedia.org. For example, oleylamine has been used in the synthesis of various metallic nanostructures, including gold, silver, and platinum, acting as a solvent and a stabilizing ligand atamanchemicals.comacs.org. These functionalized nanoparticles can then be further modified for biological applications, including protein attachment.

Table 5.3.2.1: Role of Amine-Functionalized Nanoparticles in Enzymatic Protein Immobilization

| Nanoparticle Type | Functional Group | Role of Amine Group | Immobilization Strategy | Example Application Context | Reference |

| Magnetic (Fe₃O₄) | -NH₂ | Surface modification for enzymatic ligation | OaAEP1-mediated site-specific ligation | Biocatalysis, biosensing | mdpi.comnih.govresearchgate.net |

| Metallic (Au, Ag) | -NH₂ (derived from oleylamine) | Surface passivation, stabilization, and potential for further functionalization | Solvent and coordinating agent in synthesis, enabling subsequent surface chemistry | Nanomaterial synthesis, potential for biosensor development | thegoodscentscompany.comwikipedia.orgatamanchemicals.comacs.org |

Analysis of Metabolites in Biological Contexts for Pharmacological Inquiry

The identification and analysis of metabolites in biological samples are fundamental to understanding physiological processes, disease mechanisms, and the pharmacokinetic profiles of potential therapeutic agents. This compound and related compounds have appeared in metabolomic studies, providing insights into biological pathways and potential pharmacological relevance.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) are primary techniques employed for metabolite profiling phcogj.commdpi.comnih.govresearchgate.netrjptonline.org. These methods allow for the separation, identification, and quantification of a wide array of compounds within complex biological matrices such as tears, plasma, or tissue extracts.

In one study, GC-MS analysis of methanolic leaf extracts identified various bioactive compounds, including 9-Octadecenamide. While not directly this compound, this related compound's presence suggests the involvement of fatty acid derivatives in plant metabolism, which can have pharmacological implications rjptonline.org. Another metabolomic profiling study identified this compound as one of the top altered metabolites in tear samples from patients with bacterial endophthalmitis, indicating its potential role as a host response factor or biomarker in this condition nih.gov. The study utilized LC-UHPLC coupled with a Triple TOF SCIEX 5600+ mass spectrometer for its analysis nih.gov.

Additionally, research on honeybee venom (BV) extracts using GC-MS revealed that 9-Octadecen-1-ol (a related alcohol) was a significant component, accounting for a substantial portion of the identified metabolites. While this is the alcohol derivative, it highlights the prevalence of C18 unsaturated fatty chain structures in biological and natural product extracts mdpi.com. The analysis of metabolites in biological contexts for pharmacological inquiry often involves correlating the presence or abundance of specific compounds with observed biological effects or disease states.

Advanced Spectroscopic and Analytical Characterization Techniques for 9 Octadecen 1 Amine

Vibrational Spectroscopy for Structural and Isomeric Analysis

Vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the characteristic vibrations of molecular bonds, providing insights into functional groups and molecular structure. These methods are particularly valuable for distinguishing between geometric isomers, such as the cis and trans forms of 9-octadecen-1-amine.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group and Isomer Identification

FTIR spectroscopy identifies functional groups by detecting the absorption of infrared radiation at specific wavelengths corresponding to molecular vibrations. For this compound, FTIR is crucial for confirming the presence of the primary amine (-NH₂) group and the alkene (C=C) double bond, as well as differentiating between its cis and trans isomers.

The primary amine group typically exhibits characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. The long hydrocarbon chain displays strong C-H stretching vibrations in the 2850-3000 cm⁻¹ range and C-H bending vibrations. The presence of the double bond is indicated by C=C stretching vibrations, typically observed around 1650 cm⁻¹.

Crucially, FTIR can differentiate between the cis and trans isomers of this compound. The trans isomer is often identified by a characteristic C-H wagging vibration around 966 cm⁻¹, while the cis isomer shows a C-H stretching band around 3005 cm⁻¹ and out-of-plane deformations in specific regions. acs.orgresearchgate.net By analyzing the relative intensities of these isomer-specific bands, often normalized against a robust internal peak (e.g., a CH bending mode), the isomeric composition of a sample can be quantitatively assessed. acs.org

Table 6.1.1: Characteristic FTIR Absorption Bands for this compound

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| N-H Stretch (primary amine) | 3300-3500 | Amine group | researchgate.net |

| C-H Stretch (alkene) | ~3005 | cis-C=C-H stretch | acs.orgresearchgate.net |

| C-H Stretch (alkane) | 2850-2960 | Methylene (B1212753) and methyl C-H stretches | researchgate.netnih.gov |

| C=C Stretch (alkene) | ~1650 | Alkene C=C stretching | researchgate.netnih.gov |

| N-H Bend (primary amine) | ~1600 | Amine bending | researchgate.net |

| C-H Wag (trans) | ~966 | trans-CH wagging (indicative of trans isomer) | acs.orgresearchgate.net |

Raman Spectroscopy for Vibrational Modes and Isomeric Composition

Raman spectroscopy complements FTIR by detecting vibrations that result in a change in polarizability. It is also highly effective for structural analysis and isomer identification of this compound.

Similar to FTIR, Raman spectra reveal characteristic peaks for the amine group and the C=C double bond. The C=C stretching vibration is particularly sensitive to the stereochemistry of the double bond. For this compound, Raman spectroscopy can identify distinct peaks associated with the cis and trans isomers. For instance, the cis isomer may show a peak around 973 cm⁻¹ (assigned to cis-CH out-of-plane deformation) and a C=C stretch at approximately 1656 cm⁻¹, while the trans isomer can be identified by its C=C stretch at around 1671 cm⁻¹. acs.org Differences in C-C and C-O stretching modes in the 700–1200 cm⁻¹ range can also aid in distinguishing isomers. spectroscopyonline.com The quantitative assessment of isomeric ratios can be achieved by correlating the peak intensities of the cis and trans forms to an internal standard, such as an integrated CH bending peak. acs.org

Table 6.1.2: Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~973 | cis-CH out-of-plane deformation | acs.org |

| ~1656 | cis-C=C stretch | acs.org |

| ~1671 | trans-C=C stretch | acs.org |

| 1460 | CH₃ bending/deformation | spectroscopyonline.com |

| 700-1200 | C-C and C-O stretching modes (isomer-dependent) | spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for detailed molecular structure determination, providing information about the chemical environment of atomic nuclei. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are vital.

Proton (¹H) NMR for Chemical Environment and Isomer Quantification

¹H NMR spectroscopy provides detailed information about the different types of protons within a molecule based on their chemical shifts, multiplicities, and integrations. In this compound, distinct proton environments include:

Vinylic protons: Located on the carbons of the C=C double bond, these typically resonate in the range of 5.26-5.45 ppm. acs.orgchemicalbook.com

Allylic protons: Protons on the carbons adjacent to the double bond, appearing around 1.94-2.08 ppm. acs.orgchemicalbook.com

Methylene protons: The numerous CH₂ groups along the hydrocarbon chain appear in the aliphatic region, typically between 1.13-1.50 ppm. chemicalbook.com

Amine protons: The protons of the -NH₂ group are usually observed as a broad singlet, with their chemical shift being highly variable (often around 1-2 ppm or higher) depending on concentration, solvent, and temperature, and can be difficult to precisely assign without further experiments. chemicalbook.comtheses.cz

The presence of cis and trans isomers can be readily detected and quantified using ¹H NMR. The integration of signals corresponding to the vinylic and allylic protons, which differ slightly between the isomers, allows for the determination of the cis:trans ratio. acs.orgresearchgate.net Internal standards, such as ferrocene, can be used for chemical shift referencing. acs.org

Table 6.2.1: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift Range (ppm) | Assignment | Reference(s) |

| Vinylic | 5.26 – 5.45 | Protons on C=C double bond | acs.orgchemicalbook.com |

| Allylic | 1.94 – 2.08 | Protons on carbons adjacent to C=C | acs.orgchemicalbook.com |

| Methylene (α to N) | ~2.67 | Protons on carbon adjacent to amine group | chemicalbook.com |

| Methylene (general) | 1.13 – 1.50 | Protons on saturated carbons along the chain | chemicalbook.com |

| Amine (-NH₂) | Variable, broad singlet | Protons of the primary amine group | chemicalbook.comtheses.cz |

Carbon-13 (¹³C) NMR for Carbon Backbone Characterization

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will resonate at a distinct chemical shift, allowing for the characterization of the entire carbon backbone.

Typical chemical shift ranges for the carbons in this compound include:

Alkene carbons: The carbons involved in the double bond (C9 and C10) resonate in the olefinic region, typically between 129-130 ppm. chemicalbook.com

Aliphatic carbons: The remaining saturated carbons exhibit signals in the aliphatic region, generally from 10-40 ppm. Carbons directly bonded to the nitrogen atom (C1) will be shifted downfield compared to other methylene carbons, appearing around 40-50 ppm. chemicalbook.combhu.ac.insavemyexams.com

¹³C NMR spectra are typically obtained in a proton-decoupled mode, resulting in singlets for each carbon, simplifying spectral interpretation. bhu.ac.inlibretexts.org The number of signals directly corresponds to the number of chemically distinct carbon atoms.

Table 6.2.2: Characteristic ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift Range (ppm) | Assignment | Reference(s) |

| Alkene (C=C) | ~129-130 | Carbons of the double bond (C9, C10) | chemicalbook.com |

| Methylene (α to N) | ~40-50 | Carbon adjacent to the amine group (C1) | chemicalbook.combhu.ac.in |

| Aliphatic Methylene | ~10-40 | Saturated methylene carbons along the hydrocarbon chain | chemicalbook.combhu.ac.in |

Two-Dimensional NMR (e.g., COSY) for Connectivity Determination

Two-dimensional NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy), are invaluable for establishing connectivity between nuclei. COSY spectra display cross-peaks between protons that are scalar-coupled (typically through three bonds). By analyzing these cross-peaks, researchers can trace spin systems and confirm the connectivity of atoms within the molecule. emerypharma.comcreative-biostructure.commagritek.comnanalysis.com

For this compound, COSY NMR can be used to:

Confirm the assignments of proton signals by identifying which protons are coupled to each other. emerypharma.com

Help in locating the double bond by showing correlations between the vinylic protons and their neighboring allylic protons. acs.org

Compound Name Table

| Common Name | IUPAC Name | CAS Number |

| This compound | (Z)-octadec-9-en-1-amine | 112-90-3 |

| Elaidylamine | (E)-octadec-9-en-1-amine | 1838-19-3 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through fragmentation patterns. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed for analyzing organic molecules like amines.

Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF)

MALDI-TOF MS is a soft ionization technique that is particularly useful for analyzing large or thermally labile molecules. It involves co-crystallizing the analyte with a matrix material, which absorbs laser energy and transfers it to the analyte, causing ionization and desorption. The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in a time-of-flight analyzer. While direct MALDI-TOF data for this compound itself was not extensively detailed in the reviewed literature, the technique has been successfully applied to derivatives. For instance, in the characterization of N,N′-di(cis-9-octadecen-1-yl)perylene-3,4,9,10-tetracarboxylic diimide (O-PDI), a compound synthesized using this compound, MALDI-TOF analysis yielded a measured m/z value of 890.2427 g/mol , consistent with its calculated molecular weight of 890.640 g/mol rsc.org.

For primary amines like this compound (molecular formula C₁₈H₃₇N, molecular weight approximately 267.50 g/mol ), ESI-MS is also frequently used. ESI-MS of oleylamine (B85491) hydrochloride has shown the presence of various impurities, indicating its utility in purity assessment acs.org. General fragmentation patterns observed in the mass spectra of long-chain primary amines typically involve cleavage adjacent to the nitrogen atom (alpha-cleavage), leading to characteristic fragment ions, and loss of alkyl chains, providing structural information.

Thermal Characterization Methods

Thermal analysis techniques assess how a material's properties change with temperature, providing insights into its stability and phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is vital for determining the thermal decomposition profile and stability of compounds. For oleylamine and its derivatives, TGA studies have provided key data points.

Table 1: Thermal Stability of this compound and Related Compounds via TGA

| Compound/Derivative | Decomposition Onset Temperature (T_on) (°C) | Notes | Source |

|---|---|---|---|

| Oleylamine | ~200 | Under nitrogen | |

| Oleylamine HF | 180 | Decomposition onset | |

| O-PDI | ~200 | Decomposition temperature onset (T_on) | rsc.org |

TGA is typically performed under a nitrogen atmosphere to prevent oxidative degradation, allowing for the precise determination of the temperature at which significant mass loss (decomposition) begins nottingham.ac.ukgoogle.com. For oleylamine itself, decomposition onset is typically observed around 200°C . Derivatives like oleylamine hydrofluoride show a decomposition onset at approximately 180°C . The perylene (B46583) diimide derivative, O-PDI, exhibits high thermal stability, with a decomposition onset around 200°C and significant weight loss (10%) occurring at approximately 400°C rsc.org. Differential Scanning Calorimetry (DSC) is often coupled with TGA to identify exothermic or endothermic events associated with thermal transitions google.com.

Electrochemical Techniques for Electronic Property Assessment

Electrochemical methods probe the redox behavior and electronic properties of molecules, which are crucial for applications in electronic devices and materials.

Cyclic Voltammetry for Redox Behavior and Energy Level Determination

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound. It involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. This provides information about the oxidation and reduction potentials, which can be correlated with the molecule's electronic structure.

While direct CV data for this compound was not found in the provided snippets, CV has been instrumental in characterizing related organic semiconductors. For O-PDI, a molecule synthesized using this compound, cyclic voltammetric measurements were used to estimate its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These studies indicated HOMO levels at approximately -5.86 eV and LUMO levels at -3.57 eV rsc.org. The bandgap, calculated using Tauc plots and supported by CV measurements, was found to be around 2.29 eV rsc.org. These electrochemical parameters are critical for understanding charge transport and energy level alignment in potential electronic applications.

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic techniques are fundamental for separating components in a mixture, identifying individual substances, and assessing their purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of amines. GC is particularly effective for volatile and semi-volatile compounds like oleylamine, allowing for the quantification of purity. For instance, commercial oleylamine is often specified with a minimum purity of 50.0% as determined by GC tcichemicals.comtcichemicals.com. Higher purity grades, such as oleylamine hydrochloride with ≥98% primary amine content, are also available and characterized by GC acs.org. HPLC, often coupled with UV-Vis detection, is employed to quantify impurities that may not be readily detected by GC or to analyze less volatile derivatives .

Table 2: Purity Assessment of Oleylamine via Gas Chromatography (GC)

| Compound | Purity (%) | Method | Source |

|---|---|---|---|

| Oleylamine | min. 50.0 | GC | tcichemicals.com, tcichemicals.com |

Other chromatographic methods, such as ion chromatography, can be used to detect specific ionic impurities, like chloride content, which can be reduced to below detection limits through purification processes acs.org.

Compound List:

this compound

Oleylamine (OLA)

Oleylamine hydrofluoride

N,N′-di(cis-9-octadecen-1-yl)perylene-3,4,9,10-tetracarboxylic diimide (O-PDI)

Oleylamine hydrochloride

cis-9-Octadecenylamine

(Z)-Octadec-9-en-1-amine

(9Z)-9-Octadecen-1-amine

Environmental Research and Biogeochemical Fate of 9 Octadecen 1 Amine

Environmental Distribution and Sorption Dynamics

The distribution of 9-octadecen-1-amine in the environment is significantly influenced by its physicochemical properties, particularly its low water solubility and amphiphilic nature.

Partitioning to Dissolved and Particulate Organic Matter in Aquatic Systems

In aquatic environments, this compound is expected to partition between water and solid phases. Its predominantly hydrophobic nature, attributed to the long hydrocarbon tail, leads to poor solubility in water solubilityofthings.com. Consequently, it tends to sorb to organic matter present in natural waters. This organic matter can exist in both dissolved (dissolved organic matter, DOM) and particulate (particulate organic matter, POM) forms researchgate.net. Studies suggest that long-chain aliphatic amines, including this compound, may sorb to these organic components, which can reduce their bioavailability to aquatic organisms canada.ca. ENPART modeling indicates that released this compound will partition into water and soil, with some accumulation at the air-water interface epa.gov.

Biodegradation Pathways and Kinetics in Environmental Compartments

The biodegradability of this compound is a critical factor in its environmental fate, influencing its persistence and potential for accumulation.

Factors Influencing Biodegradation Rates

The effectiveness of microbial degradation is predominantly dependent on the bioavailability of the compound and the presence of essential nutrients acs.org. Environmental conditions such as temperature, pH, oxygen availability, and the composition and activity of the microbial community can significantly influence biodegradation rates smithers.com. While specific data for this compound is limited, the general principle is that optimal conditions will promote faster degradation. The expected rapid biodegradation is a key factor in minimizing human and animal exposure from environmental sources epa.gov.

Abiotic Transformation Processes

Abiotic transformation processes, such as hydrolysis, oxidation, and photolysis, can also contribute to the environmental degradation of chemical compounds nih.govslideshare.net. Photolytic degradation, for example, can occur due to sunlight and air, leading to changes in a compound's physical and chemical properties pharmaguideline.com. Factors like the presence of unsaturated bonds within a molecule can influence its susceptibility to photolysis pharmaguideline.com. However, specific studies detailing the rates and pathways of abiotic transformation for this compound in environmental matrices are not extensively detailed in the provided literature. General chemical principles suggest that the unsaturated bond in this compound could potentially be a site for oxidative or photolytic reactions.

Bioaccumulation Potential and Environmental Mobility

The potential for this compound to bioaccumulate in organisms and its mobility within environmental compartments are important considerations for its ecological risk assessment.

Bioaccumulation Potential

The bioaccumulation potential of this compound is a subject with some conflicting information. Its high estimated octanol-water partition coefficient (Log P values ranging from 7.5 to 8.1) suggests a potential for bioaccumulation epa.govepa.gov. However, some sources also suggest that due to its expected rapid biodegradation and metabolism, bioaccumulation is not anticipated epa.gov. Other studies provide lower bioconcentration factor (BCF) estimates, such as 23.4 (QSAR) for an ethoxylated derivative windows.net, or >500 for oleylamine (B85491) itself fishersci.fiautocatalog-eu.com.

Crucially, long-chain aliphatic amines with alkyl chains of 14 carbons or longer, which includes this compound (18 carbons), are considered to have a high potential to bioaccumulate and may meet regulatory criteria for bioaccumulation canada.ca. While some compounds may be classified as biodegradable, this does not always preclude bioaccumulation if degradation is not sufficiently rapid to prevent uptake and storage in tissues canada.ca.

Environmental Mobility

The mobility of this compound in the environment is primarily governed by its low water solubility and its tendency to sorb to soil and organic matter epa.govfishersci.fi. Its insolubility means it is unlikely to penetrate soil readily and may float on water fishersci.fi. Consequently, its mobility in the environment is considered limited due to its low water solubility fishersci.fi. However, releases into water bodies or soil can lead to its presence in these compartments epa.gov. If not properly contained, it could potentially enter drains or surface waters basf.com.

Future Research Directions and Emerging Applications for 9 Octadecen 1 Amine

Predictive Modeling and Computational Studies for Material Design

The design of novel materials with tailored properties is increasingly reliant on advanced computational methodologies. Researchers are leveraging predictive modeling and computational studies to understand and engineer materials incorporating 9-Octadecen-1-amine. These methods aim to forecast material behavior, optimize synthesis parameters, and accelerate the discovery of new applications.

Surface Interaction and Nanoparticle Stabilization: Computational studies, including adsorption modeling and Density Functional Theory (DFT), are being employed to predict the adsorption behavior of oleylamine (B85491) on various surfaces, particularly metal oxides. This is crucial for optimizing nanoparticle stability and dispersibility in composite materials. Future research will focus on using these models to design specific nanoparticle-surface interactions for advanced catalytic and sensing applications hilarispublisher.comacs.org.

Self-Assembly and Formulation Prediction: Molecular dynamics simulations are instrumental in understanding the self-assembly behavior of oleylamine-based surfactants in complex formulations. By predicting micelle formation and interfacial properties, these studies guide the development of novel emulsifiers and dispersants for advanced coatings and personal care products hilarispublisher.comaip.org.

Electronic Property Tailoring: DFT calculations are used to predict the electronic properties of materials functionalized with oleylamine, such as organic semiconductors and conductive polymers. Future research aims to use these predictions to fine-tune electronic band gaps and charge transport characteristics for next-generation organic electronics hilarispublisher.com.

Machine Learning in Synthesis: Machine learning (ML) techniques are being explored to accelerate the discovery and optimization of colloidal nanocrystal synthesis, including those involving oleylamine. ML models can correlate synthesis recipes with nanocrystal properties, improving the accuracy of size and shape predictions and enabling knowledge transfer across different nanocrystal systems aip.orgarxiv.orgacs.org.

Data Table 8.1: Computational Approaches for Material Design with this compound

| Computational Method | Application Area | Predicted Property/Behavior | Future Research Focus |

| Adsorption Modeling / DFT | Nanoparticle Stabilization | Surface adsorption affinity, dispersibility | Tailoring specific nanoparticle-surface interactions for catalysis and sensing. |

| Molecular Dynamics | Surfactant Formulations | Micelle formation, interfacial properties | Designing novel emulsifiers and dispersants for advanced coatings and products. |

| DFT / Quantum Chemistry | Organic Electronics | Electronic band gap, charge transport characteristics | Optimizing conductivity and electronic performance in organic electronic devices. |

| Machine Learning | Nanocrystal Synthesis | Size and shape prediction, synthesis recipe optimization | Accelerating discovery, improving data-driven synthesis strategies for functional materials. |

Innovations in Green Chemistry Synthesis and Functionalization

The drive towards sustainable chemical practices is spurring innovation in the synthesis and functionalization of this compound. Research is focusing on eco-friendly methods that reduce waste, utilize renewable resources, and enhance efficiency.

Biocatalytic Synthesis: Efforts are underway to develop biocatalytic routes for the synthesis of oleylamine from renewable fatty acid precursors using engineered enzymes. This approach offers milder reaction conditions and reduced waste compared to traditional chemical synthesis, with future work aimed at improving enzyme efficiency and scalability mdpi.com.

Sustainable Functionalization: Novel functionalization strategies are emerging that leverage oleylamine's reactive sites for creating biodegradable polymers and surfactants with tailored properties. This includes exploring enzymatic acylation and amidation reactions under solvent-free conditions, contributing to more sustainable chemical processes researchgate.netrsc.orgmdpi.com.

Atom-Economical Reactions: The application of click chemistry reactions is being adapted for the efficient and selective functionalization of oleylamine. This enables the synthesis of complex molecular architectures for advanced materials without generating significant by-products, aligning with green chemistry principles acs.orgmdpi.com.

Data Table 8.2: Green Chemistry Innovations for this compound

| Method / Approach | Key Innovation | Precursor/Reactant Focus | Future Goal |

| Biocatalysis | Enzyme-mediated synthesis | Renewable fatty acids | Enhancing enzyme activity and scalability for sustainable production. |

| Enzymatic Acylation/Amidation | Solvent-free reactions, biodegradable polymers | Oleylamine | Tailoring surfactant properties and creating eco-friendly materials. |

| Atom-Economical Click Chemistry | Efficient and selective functionalization | Oleylamine | Synthesizing complex molecular architectures with minimal waste. |

| Plasma-Assisted Synthesis | Enhanced photocatalytic properties | Metal oxides | Developing efficient and sustainable photocatalysts for water purification. |

Deeper Elucidation of Biological Mechanisms and Bio-inspired Materials

The amphiphilic nature and structural characteristics of this compound make it a promising candidate for developing bio-inspired materials and understanding biological interactions. Research is delving into its mechanisms within biological systems.

Biomimetic Interfaces: Studies are investigating the self-assembly mechanisms of oleylamine derivatives at biological interfaces, such as cell membranes. This research aims to inform the design of biomimetic coatings and drug delivery systems that mimic natural biological interactions, potentially leading to improved biocompatibility and targeted delivery hilarispublisher.comnih.govrsc.org.